1-Chloro-4-ethynyl-2-fluorobenzene
Overview
Description
1-Chloro-4-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H4ClF. It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a fluorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Scientific Research Applications
1-Chloro-4-ethynyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Safety and Hazards
The safety data sheet for a similar compound, “1-Ethynyl-4-fluorobenzene”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, and it can cause skin irritation, serious eye irritation, and respiratory irritation .
Mechanism of Action
Target of Action
It’s known that fluorobenzene derivatives, such as 1-ethynyl-4-fluorobenzene, are often used in the synthesis of various organic compounds . Therefore, the targets can vary depending on the specific reactions and compounds being synthesized.
Mode of Action
1-Chloro-4-ethynyl-2-fluorobenzene likely interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile (in this case, the this compound) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that fluorobenzene derivatives can be involved in various chemical reactions, such as cross-coupling . These reactions can lead to the synthesis of a wide range of organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that fluorobenzene derivatives generally have low gi absorption and are considered bbb permeant . The compound’s lipophilicity (Log Po/w) is around 2.09 , which can influence its distribution and bioavailability.
Preparation Methods
1-Chloro-4-ethynyl-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 1-chloro-4-iodo-2-fluorobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, often using automated systems and advanced purification techniques .
Chemical Reactions Analysis
1-Chloro-4-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.
Coupling Reactions: The compound can undergo cross-coupling reactions, such as the Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Chloro-4-ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynylbenzene: Lacks the fluorine atom, which can affect its reactivity and applications.
1-Ethynyl-2-fluorobenzene: Lacks the chlorine atom, leading to different chemical properties and reactivity.
1-Chloro-2-ethynylbenzene: The position of the chlorine and ethynyl groups is different, affecting its chemical behavior .
The presence of both chlorine and fluorine atoms in this compound makes it unique, providing specific reactivity patterns and applications that are not observed in its analogs.
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYXHVINXMFJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679348 | |
Record name | 1-Chloro-4-ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756895-72-4 | |
Record name | 1-Chloro-4-ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-ethynyl-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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